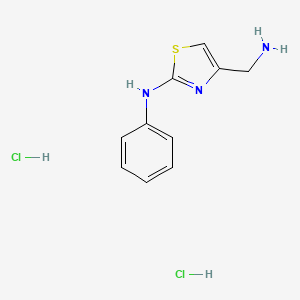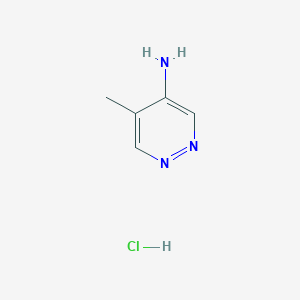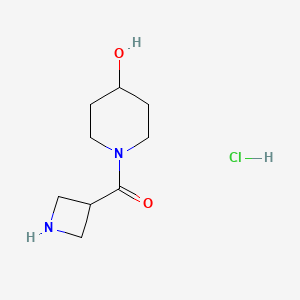![molecular formula C8H15ClN2O B6301148 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride CAS No. 2173991-79-0](/img/structure/B6301148.png)
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride” is a chemical compound with the CAS number 2173991-79-0 . It is also known by other names such as "2-Azaspiro[4.4]nonan-3-one, 7-amino-, hydrochloride (1:1)" .
Molecular Structure Analysis
The molecular formula of “7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride” is C8H15ClN2O . The InChI code is not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of “7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride” is 190.67 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Research has identified the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, a compound closely related to 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. These derivatives have shown promising results in seizure models, indicating potential applications in treating seizure disorders (Kamiński, Obniska, & Dybała, 2008).
Antimicrobial Agents
Derivatives of 2-azaspiro compounds have been synthesized for use as antimicrobial agents. Studies show that these compounds exhibit significant activity against various microbial strains, suggesting their potential in developing new antimicrobial drugs (Al-Ahmadi, 1996).
Chemical Synthesis and Modification
Research into the hydrolysis and acylation of imino groups in related azaspiro compounds has expanded understanding of their chemical properties and potential applications in synthetic chemistry. This knowledge contributes to the development of novel compounds and materials (Belikov et al., 2013).
Antibacterial Activity in Respiratory Pathogens
Novel quinoline derivatives incorporating azaspiro structures have been shown to have potent antibacterial activity against respiratory pathogens. This finding is crucial for the development of new treatments for respiratory tract infections (Odagiri et al., 2013).
Antileukemic Activity
The azaspiro[4.4]nonane ring system is a key structure in bioactive natural products like cephalotaxine, with derivatives showing pronounced antileukemic activity. This highlights its potential in cancer therapy, particularly for leukemia (El Bialy, Braun, & Tietze, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
8-amino-2-azaspiro[4.4]nonan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-1-2-8(3-6)4-7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPNLISOLZUYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)CC(=O)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)
![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)



